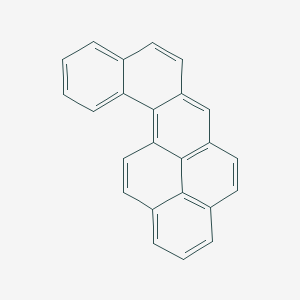

Dibenzo(c,mno)chrysene

Description

Structure

3D Structure

Properties

CAS No. |

196-28-1 |

|---|---|

Molecular Formula |

C24H14 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene |

InChI |

InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H |

InChI Key |

ANKRFBWKEPAECS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4 |

Other CAS No. |

196-28-1 |

Synonyms |

DB(C,mno)C dibenzo(c,mno)chrysene |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Dibenzo(c,mno)chrysene

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Dibenzo(c,mno)chrysene

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. It is important to note that the nomenclature for this and related hexacyclic aromatic hydrocarbons can be complex, with several isomers existing. The most commonly referenced compound in scientific literature that aligns with this naming convention is Dibenzo[def,mno]chrysene, which is also known by the common name Anthanthrene.[1][2][3][4][5][6][7] This guide will focus on the properties of Dibenzo[def,mno]chrysene (CAS Number: 191-26-4), a compound of significant interest due to its presence as an environmental pollutant and its potential genotoxic and mutagenic properties.[6][8][9][10] This document will provide a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its metabolic pathways.

Physical and Chemical Properties

Dibenzo[def,mno]chrysene is a golden-yellow, odorless solid that is typically found associated with particulate matter from the incomplete combustion of organic materials.[1][2][6] Its high lipophilicity results in low water solubility, leading to its accumulation in lipid-rich environments.[6]

Table 1: Physical Properties of Dibenzo[def,mno]chrysene

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₂ | [4][5][7] |

| Molecular Weight | 276.33 g/mol | [3][4][5][6][7] |

| Appearance | Golden yellow plates | [1][2] |

| Melting Point | 216.4 - 264 °C | [1][2] |

| Boiling Point | 342 °C | [1] |

| Density | 1.25 - 1.283 g/cm³ at 25-27 °C | [1] |

| Water Solubility | Insoluble | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.04 | [1] |

| CAS Registry Number | 191-26-4 | [1][3][4][5][7] |

Table 2: Chemical and Spectroscopic Properties of Dibenzo[def,mno]chrysene

| Property | Description | Reference |

| Synonyms | Anthanthrene, Dibenzo[cd,jk]pyrene | [1][2][3][4][5][6][7] |

| Spectroscopic Data | UV/VIS, infrared, fluorescence, mass, and NMR spectral data have been reported. | [1][2][4][5][7] |

| Reactivity | Contains a reactive K region at carbons 4 and 5, which can undergo addition reactions. It lacks bay, fjord, or L regions. | [6] |

Experimental Protocols

Synthesis of Dibenzo[c,mno]chrysene Metabolites

The synthesis of metabolites is crucial for toxicological studies. A common protocol for the synthesis of K-region trans-dihydrodiols of Dibenzo[c,mno]chrysene (referred to as N[1,2-a]P in the source) involves a three-step process.[8][11]

-

cis-Dihydroxylation: The parent PAH is treated with Osmium tetroxide (OsO₄) to produce a mixture of cis-dihydrodiols.

-

Oxidation: The resulting cis-diols are then oxidized to their corresponding quinones using pyridinium chlorochromate (PCC).

-

Reduction: Finally, the quinones are reduced with Sodium borohydride (NaBH₄) to yield the desired trans-dihydrodiols.[8][11]

A photochemical approach has been utilized for the synthesis of hydroxy derivatives of Dibenzo[c,mno]chrysene.[8][11]

Analytical Methodologies

The analysis of Dibenzo[c,mno]chrysene and other PAHs in environmental samples is typically performed using chromatographic techniques.[12]

-

Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a hexane:acetone solvent mixture can be used for extraction from a sample matrix.[13]

-

Cleanup: Solid Phase Extraction (SPE) with silica is employed to remove interferences from the sample extract.[13]

-

Analysis: The purified extract is then analyzed by Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][11][12][13] The use of a specialized GC column, such as one designed for PAHs, can be critical for separating isomeric compounds.[13]

Metabolism and Biological Activity

Dibenzo[def,mno]chrysene (Anthanthrene) is known to undergo metabolic activation to genotoxic metabolites.[9] This biotransformation is primarily carried out by cytochrome P450 monooxygenases and can be categorized into three main pathways.[9]

-

Pathway I: Dominated by the P450 1B subfamily, this pathway leads to the formation of K-region metabolites.[9]

-

Pathway II: This pathway results in the formation of polynuclear quinones.[9]

-

Pathway III: Preferentially catalyzed by the P450 1A subfamily, this pathway produces mono- and diphenols.[9]

The K-region oxide and the 3-phenol metabolite have been identified as having strong intrinsic mutagenicity, making them significant contributors to the overall genotoxicity of the parent compound.[9] Studies have shown that Dibenzo[def,mno]chrysene exhibits considerable bacterial mutagenicity after metabolic activation.[9][10]

Conclusion

Dibenzo[def,mno]chrysene, also known as Anthanthrene, is a polycyclic aromatic hydrocarbon with well-documented physical and chemical properties. Its environmental presence and the genotoxicity of its metabolites make it a compound of significant interest to researchers in toxicology, environmental science, and drug development. The experimental protocols for its synthesis and analysis are well-established, relying on standard organic chemistry reactions and advanced chromatographic techniques. Understanding its metabolic pathways is key to elucidating its mechanism of toxicity and assessing its risk to human health.

References

- 1. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Dibenzo[def,mno]chrysene (CAS 191-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dibenzo[def,mno]chrysene [webbook.nist.gov]

- 5. Dibenzo[def,mno]chrysene [webbook.nist.gov]

- 6. Anthanthrene - Wikipedia [en.wikipedia.org]

- 7. Dibenzo[def,mno]chrysene [webbook.nist.gov]

- 8. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

- 13. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Synthesis of Dibenzo[c,mno]chrysene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for dibenzo[c,mno]chrysene, also known as naphtho[1,2-a]pyrene, and its derivatives. Dibenzo[c,mno]chrysene is an environmental pollutant found in sources such as coal tar, airborne particulate matter, and cigarette smoke condensate.[1] The synthesis of these compounds is crucial for toxicological studies and for the development of analytical standards. This document details key synthetic methodologies, including Suzuki cross-coupling, alkyne benzannulation, and photochemical reactions, complete with experimental protocols and quantitative data.

Core Synthetic Strategies

The synthesis of the dibenzo[c,mno]chrysene core and its subsequent functionalization into various derivatives can be achieved through several strategic approaches. The most prominent and effective methods include building the polycyclic aromatic hydrocarbon (PAH) framework through carbon-carbon bond-forming reactions and then modifying the periphery of the molecule to obtain specific derivatives.

Suzuki Cross-Coupling Approach

A versatile method for constructing the dibenzo[c,mno]chrysene skeleton involves the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond, which can then be followed by cyclization to yield the desired polycyclic system.[2]

Experimental Protocol: Synthesis of Naphtho[2,1-a]pyrene (a structural isomer)

While a direct protocol for dibenzo[c,mno]chrysene via this method is not fully detailed in the provided results, the synthesis of the related naphtho[2,1-a]pyrene illustrates the key steps that would be involved[3]:

-

Synthesis of 2-(Bpin)pyrene (P1-1): To a solution of pyrene (1 g) and bis(pinacolato)diboron (0.69 g) in hexane (5 mL), a mixture of [{Ir(m-OMe)cod}2] (30 mg), 4,4′-di-tert-butyl-2,2′-bipyridine (24 mg), bis(pinacolato)diboron (50 mg), and hexane (2.5 mL) is added. The mixture is stirred at 80°C for 5 hours under a nitrogen atmosphere.

-

Suzuki Coupling: The resulting boronic ester can then be coupled with a suitable aryl halide partner, followed by further synthetic transformations to induce cyclization into the final dibenzo[c,mno]chrysene core.

-

Cyclization: The final ring closure to form the chrysene system is often achieved through acid-catalyzed cyclization. For instance, a precursor molecule, 2-(2-(2-methoxyvinyl) phenyl) pyrene, is dissolved in dichloromethane, and methanesulfonic acid is added to induce cyclization.[3]

Logical Relationship: Suzuki Coupling Pathway

Caption: Suzuki coupling followed by cyclization for dibenzo[c,mno]chrysene synthesis.

Two-Fold Alkyne Benzannulation

A mild and efficient route to substituted dibenzo[c,mno]chrysene derivatives is the indium trichloride and silver bis(trifluoromethanesulfonyl)imide (InCl₃/AgNTf₂) mediated two-fold alkyne benzannulation. This method allows for the construction of the polycyclic system in good yields.[4][5]

Experimental Workflow: Alkyne Benzannulation

Caption: Workflow for the synthesis of dibenzo[c,mno]chrysene derivatives via alkyne benzannulation.

This approach is particularly useful for creating a variety of substituted derivatives, and the resulting products can often be separated into their enantiomers by chiral HPLC.[5]

Photochemical Synthesis of Hydroxy Derivatives

A photochemical approach is employed for the synthesis of hydroxy derivatives of dibenzo[c,mno]chrysene.[1] This method typically involves the photocyclization of a stilbene-like precursor.

Experimental Protocol: Photochemical Synthesis of Chrysenols

The synthesis of chrysenols, which are hydroxylated chrysene derivatives, provides a general procedure that can be adapted for dibenzo[c,mno]chrysene[6]:

-

Precursor Synthesis: A stilbene-like precursor, such as 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene, is synthesized.

-

Photocyclization: The precursor is irradiated to induce cyclization. For example, 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene (3.75 g) can yield 3-methoxychrysene (1.56 g, 42% yield) after 6 hours of irradiation, followed by recrystallization.[6]

-

Deprotection: The methoxy group is then deprotected to yield the final hydroxy derivative. This can be achieved using reagents like boron tribromide (BBr₃).

Signaling Pathway: Photochemical Synthesis

Caption: Photochemical pathway to hydroxy dibenzo[c,mno]chrysene derivatives.

Synthesis of Specific Derivatives

For toxicological and metabolic studies, specific derivatives such as dihydrodiols are of great interest.

Synthesis of K-Region Dihydrodiols

The K-region dihydrodiols of dibenzo[c,mno]chrysene can be prepared from the parent PAH through a three-step process.[1]

Experimental Protocol: Synthesis of trans-4,5- and trans-7,8-dihydrodiols [1][2]

-

Diol Formation: Dibenzo[c,mno]chrysene is treated with osmium tetroxide (OsO₄) to produce a mixture of cis-dihydrodiols.

-

Oxidation: The mixture of cis-diols is then oxidized using pyridinium chlorochromate (PCC) to yield the corresponding quinones.

-

Reduction: Finally, the quinones are reduced with sodium borohydride (NaBH₄) to afford the desired trans-dihydrodiols. The resulting mixture of trans-diols can be separated by HPLC.

Experimental Workflow: Dihydrodiol Synthesis

Caption: Multi-step synthesis of K-region trans-dihydrodiols of dibenzo[c,mno]chrysene.

Quantitative Data

The following table summarizes spectroscopic data for some dibenzo[g,p]chrysene derivatives, which can serve as a reference for the types of data expected for dibenzo[c,mno]chrysene derivatives.[7]

| Compound | Absorption λmax [nm] (ε [M⁻¹·cm⁻¹]) | Optical Band Gap [eV] | Photoluminescence λmax [nm] | Quantum Yield [%] |

| DBC-H | 363 | - | - | 28 |

| DBC-Me | - | - | - | 21 |

| DBC-Si | - | - | - | 11 |

| DBC-Br | - | - | - | Too weak to measure |

Data for dibenzo[g,p]chrysene derivatives, presented as an example.

Conclusion

The synthesis of dibenzo[c,mno]chrysene and its derivatives is achievable through a variety of synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials. Suzuki cross-coupling and alkyne benzannulation are powerful methods for constructing the core aromatic system, while photochemical reactions and oxidation/reduction sequences provide access to important hydroxylated and dihydrodiol derivatives. The detailed protocols and data presented in this guide are intended to support further research into the biological effects and analytical detection of these environmentally significant compounds.

References

- 1. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives [beilstein-journals.org]

Dibenzo(c,mno)chrysene CAS registry number and molecular formula

An In-depth Technical Guide to Dibenzo(c,mno)chrysene

Introduction

This compound, also known by its IUPAC name Dibenzo[def,mno]chrysene and common synonym Anthanthrene, is a polycyclic aromatic hydrocarbon (PAH).[1] It is an environmental pollutant identified in coal tar extract, airborne particulate matter, marine sediment, and cigarette smoke condensate.[2] Due to its structural characteristics, it is a compound of significant interest to researchers in toxicology and drug development, particularly in the context of carcinogenesis. This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Registry Number | 191-26-4 | [1] |

| Molecular Formula | C₂₂H₁₂ | [1] |

| Molecular Weight | 276.3307 g/mol | [1] |

| Synonyms | Anthanthrene, Dibenzo[cd,jk]pyrene | [1] |

| Normal Melting Point (Tfus) | 523.15 K (250 °C) | [3][4] |

| Enthalpy of Sublimation (ΔsubH) | 135 ± 5 kJ/mol | [4] |

Synthesis of this compound and its Metabolites

An efficient synthesis of this compound (referred to as N[1,2-a]P in a cited study) has been reported, which is crucial for enabling detailed toxicological investigations.[5] Furthermore, the synthesis of its major metabolites, such as K-region dihydrodiols and hydroxy derivatives, has been achieved to serve as standards for metabolic studies and to explore their biological activities.[2]

Experimental Protocol: Synthesis of K-region Dihydrodiols

The synthesis of the K-region trans-dihydrodiols of this compound involves a multi-step process, as detailed in the literature.[2]

-

Oxidation to cis-Dihydrodiols : this compound is treated with Osmium tetroxide (OsO₄) to yield a mixture of cis-dihydrodiols.

-

Oxidation to Quinones : The resulting mixture of cis-diols is then oxidized using pyridinium chlorochromate (PCC) to produce the corresponding quinones.

-

Reduction to trans-Dihydrodiols : Finally, the quinones are reduced with Sodium borohydride (NaBH₄) to afford the desired trans-dihydrodiols.

The workflow for this synthesis is illustrated in the diagram below.

Metabolism of this compound

The biotransformation of this compound is a critical area of study, as its metabolites are implicated in its genotoxic effects. In vitro metabolism studies using rat liver S9 fractions have identified several major metabolites, including dihydrodiols and phenolic derivatives.[2] The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP1B subfamilies.[6][7]

Three main metabolic pathways have been distinguished:[6][7]

-

Pathway I : Formation of K-region metabolites, such as the trans-4,5-dihydrodiol, which is dominated by the P450 1B subfamily.

-

Pathway II : Formation of various polynuclear quinones.

-

Pathway III : Generation of mono- and diphenols, preferentially catalyzed by the P450 1A subfamily.

The interplay of these pathways determines the balance between detoxification and metabolic activation to potentially carcinogenic species.

Toxicology and Genotoxicity

This compound exhibits considerable bacterial mutagenicity after metabolic activation.[6][7] Studies using Salmonella typhimurium strains have shown a significant mutagenic effect, which is a key indicator of potential carcinogenicity.[6] The genotoxicity is attributed to its metabolites, particularly the K-region oxide and the 3-phenol, which have been identified as strong intrinsic mutagens.[7] These reactive intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Although this compound itself may not be efficiently transformed into DNA-reactive metabolites in all cell types, its diol-epoxide derivatives are considered ultimate genotoxic metabolites.[8]

Analytical Protocols

The analysis of this compound and its metabolites in various matrices relies on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used for the separation and quantification of this compound and its metabolites from in vitro metabolism studies.[2] A typical protocol involves a reverse-phase column with a water:acetonitrile gradient elution system.[9] Detection is often performed using fluorescence and UV detectors, which provide high sensitivity and selectivity for PAHs.[9]

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of PAHs, including this compound.[10] Specialized GC columns, such as those with a high phenyl content, are employed to achieve the necessary resolution of isobaric PAHs, which can otherwise interfere with accurate quantification.[10] Sample preparation for GC analysis often involves a QuEChERS-based extraction followed by solid-phase extraction (SPE) cleanup.[10]

References

- 1. Dibenzo[def,mno]chrysene [webbook.nist.gov]

- 2. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibenzo[def,mno]chrysene (CAS 191-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dibenzo[def,mno]chrysene [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

A Technical Guide to the Historical Research and Discovery of Dibenzo(c,mno)chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of scientific scrutiny due to its potent carcinogenic properties and its presence in the environment. This technical guide provides a comprehensive overview of the historical research, discovery, and key experimental findings related to this compound. This compound is also known by other names, including naphtho[1,2-a]pyrene and anthanthrene, and is a component of coal tar and products of incomplete combustion.[1][2] Its study has been pivotal in understanding the mechanisms of chemical carcinogenesis.

Historical Discovery and Synthesis

The precise historical timeline of the initial isolation and synthesis of this compound is not extensively documented in readily available literature. However, its presence in coal tar, a complex mixture of organic compounds, suggests its likely isolation during the intensive research into coal tar derivatives in the 19th and early 20th centuries.[3][4] Coal tar was a primary source for the discovery of many polycyclic aromatic hydrocarbons.[3][4]

An early and efficient laboratory synthesis for this compound involves a Wittig reaction, a cornerstone of organic synthesis for alkene formation.[5][6][7] This method provides a controlled and reproducible way to construct the complex polycyclic framework of the molecule, enabling further toxicological and metabolic studies.

Physicochemical Properties

This compound is a solid crystalline substance. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₂ | [2] |

| Molecular Weight | 276.33 g/mol | [2] |

| Appearance | Golden-yellow solid | [2] |

| Melting Point | 261 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| logP (Octanol/Water Partition Coefficient) | 5.7 - 7.11 | [5][8] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is based on established Wittig reaction methodologies for the synthesis of complex alkenes.[5][6][7]

Materials:

-

Benzyltriphenylphosphonium chloride

-

9-Anthraldehyde

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane

-

Water

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-anthraldehyde in dichloromethane.

-

Add benzyltriphenylphosphonium chloride to the stirred solution.

-

Slowly add the 50% sodium hydroxide solution dropwise to the reaction mixture. Vigorous stirring is crucial to ensure proper mixing of the biphasic solution.

-

Continue stirring the reaction mixture at room temperature for a minimum of 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with additional dichloromethane and water.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer, containing the product, is separated from the aqueous layer.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bisulfite.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

In Vitro Metabolism Studies

This protocol outlines a general procedure for studying the metabolism of this compound using rat liver microsomes.[9][10]

Materials:

-

This compound

-

Male Sprague-Dawley rat liver S9 fraction (or other microsomal preparations)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate

-

High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

Procedure:

-

Prepare an incubation mixture containing the rat liver S9 fraction, the NADPH regenerating system, and this compound dissolved in a suitable solvent (e.g., DMSO) in a phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as cold acetone or by placing the reaction tubes on ice.

-

Extract the metabolites from the aqueous incubation mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.

-

Separate and quantify the metabolites using a reverse-phase HPLC column with a suitable gradient of solvents (e.g., methanol-water or acetonitrile-water).

-

Identify the metabolites by comparing their retention times and spectral properties with those of authentic standards.

Data Presentation: Toxicity and Carcinogenicity

The following tables summarize key quantitative data from toxicological and carcinogenicity studies of this compound.

Table 1: Carcinogenicity Data - Tumor Incidence in Mice

| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |

| Dibenzo[def,p]chrysene | 4 nmol | 100 | 4 times greater than BaP (400 nmol) | [11] |

| Dibenzo[def,p]chrysene | 40 nmol (neonatal) | 86.5 (Lung) | 2.88 (Lung) | [12] |

| 57.7 (Liver) | 3.63 (Liver) | [12] | ||

| Dibenzo[def,p]chrysene + MmuPV1 Infection | - | Increased SCC incidence | - | [13] |

| Dibenzo[def,p]chrysene alone | - | Low SCC incidence | - | [13] |

Table 2: Genotoxicity Data - DNA Adduct Formation

| Compound/Treatment | Cell/Tissue Type | DNA Adduct Level | Reference |

| Dibenzo[c,p]chrysene | MCF-7 cells | 0.6 pmol/mg DNA | [14] |

| anti-DBC-1,2-diol-3,4-epoxide | MCF-7 cells | 33 pmol/mg DNA | [14] |

| anti-DBC-11,12-diol-13,14-epoxide | MCF-7 cells | 51 pmol/mg DNA | [14] |

| Dibenzo[def,p]chrysene | Mouse Oral Cavity (Female) | 1.76 ± 0.39 adducts/10⁶ dA | [1] |

| Dibenzo[def,p]chrysene | Mouse Oral Cavity (Male) | 0.97 ± 0.19 adducts/10⁶ dA | [1] |

| Benzo[a]pyrene | Mouse Skin | 141 ± 37 adducts/10⁸ nucleotides | [11] |

| Dibenzo[def,p]chrysene | Mouse Skin | 45 ± 13 adducts/10⁸ nucleotides | [11] |

Table 3: In Vitro Metabolism Data

| Metabolite | Detected in | Analytical Method | Reference |

| trans-4,5-dihydrodiol | Rat liver microsomes | HPLC | [10] |

| 4,5-oxide | Rat liver microsomes | HPLC | [10] |

| 1- and 3-phenols | Rat liver microsomes | HPLC | [10] |

| 4,5-, 1,6-, 3,6-, and 6,12-quinones | Rat liver microsomes | HPLC | [10] |

| 10-hydroxy-N[1,2-a]P | Rat liver S9 | HPLC | [9] |

| N[1,2-a]P trans-9,10-dihydrodiol | Rat liver S9 | HPLC | [9] |

| N[1,2-a]P trans-4,5-dihydrodiol | Rat liver S9 | HPLC | [9] |

| N[1,2-a]P trans-7,8-dihydrodiol | Rat liver S9 | HPLC | [9] |

Visualization of Metabolic Pathway

The metabolic activation of this compound is a critical step in its carcinogenic mechanism. The following diagram, generated using the DOT language, illustrates the key steps in this pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anthanthrene - Wikipedia [en.wikipedia.org]

- 3. Coal tar | Carcinogenic, Polycyclic Aromatic Hydrocarbons, PAHs | Britannica [britannica.com]

- 4. Five-Year Enhanced Natural Attenuation of Historically Coal-Tar-Contaminated Soil: Analysis of Polycyclic Aromatic Hydrocarbon and Phenol Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tumor formation in the neonatal mouse bioassay indicates that the potent carcinogen dibenzo[def,p]chrysene (dibenzo[a,l]pyrene) is activated in vivo via its trans-11,12-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The environmental pollutant and tobacco smoke constituent dibenzo [def,p] chrysene is a co-factor for malignant progression of mouse oral papillomavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Dibenzo(c,mno)chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, also known as anthanthrene, is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicity. It is formed from the incomplete combustion of organic materials and has been identified in various environmental matrices, including air, water, soil, and sediment. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. These properties indicate low water solubility, low volatility, and a high affinity for organic matter. A summary of key quantitative data is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₂ | [1] |

| Molecular Weight | 276.33 g/mol | [1] |

| Melting Point | 264 °C | IARC Monograph |

| Water Solubility | 0.205 - 0.26 mg/L at 25 °C | IARC Monograph |

| Vapor Pressure | 0.00123 Pa at 25 °C | IARC Monograph |

| Octanol-Water Partition Coefficient (log Kow) | 5.20 | IARC Monograph |

| Henry's Law Constant | 1.96 Pa m³/mol at 25 °C | IARC Monograph |

Environmental Fate and Transport

The environmental fate of this compound is characterized by its persistence, low mobility in aqueous systems, and potential for bioaccumulation. Due to its low water solubility and high affinity for organic carbon, it is predominantly found sorbed to soil and sediment particles.

Degradation

Degradation of this compound in the environment can occur through biotic and abiotic processes. However, like many high molecular weight PAHs, it is generally resistant to degradation.

3.1.1 Biotic Degradation (Biodegradation)

Information on the specific biodegradation rates of this compound is limited. However, it is expected to be recalcitrant to microbial degradation. Some microorganisms have been shown to degrade chrysene, a related four-ring PAH, but this process is slow. The half-life of chrysene in soil has been reported to be on the order of months to years.[2] Aerobic biodegradation of PAHs generally proceeds via the introduction of oxygen into the aromatic ring by oxygenase enzymes, leading to ring cleavage. Anaerobic degradation is significantly slower and occurs under specific redox conditions.[3][4]

3.1.2 Abiotic Degradation

-

Hydrolysis: As a hydrocarbon, this compound does not contain hydrolyzable functional groups and is therefore not expected to undergo hydrolysis.

Environmental Mobility

3.2.1 Soil and Sediment

3.2.2 Water

The low water solubility and high log Kow of this compound indicate that its concentration in the dissolved phase in aquatic systems will be very low. It will predominantly partition to suspended organic matter and bed sediments.

3.2.3 Air

With a low vapor pressure, this compound will exist primarily in the particulate phase in the atmosphere, adsorbed to airborne particles. Long-range atmospheric transport can occur while it is associated with these particles.

Bioaccumulation

The high lipophilicity of this compound, as indicated by its high log Kow, suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. However, specific, experimentally determined bioaccumulation factors (BAF) or bioconcentration factors (BCF) for this compound are not widely reported. For many PAHs, the United States Environmental Protection Agency (USEPA) uses the field-measured BAF for benzo(a)pyrene as a surrogate for estimating the BAFs of other PAHs.[5] Given that fish can metabolize PAHs, BCF values in fish may be lower than predicted based solely on lipophilicity.[6] Invertebrates, which often have a lower metabolic capacity for PAHs, may exhibit higher bioaccumulation.[6]

Biotransformation

The biotransformation of this compound has been studied in mammalian systems, revealing several metabolic pathways primarily mediated by cytochrome P450 (CYP) enzymes. These pathways lead to the formation of various metabolites, some of which are reactive and can bind to cellular macromolecules like DNA.

Three main pathways of microsomal biotransformation have been identified:[7]

-

Pathway I (K-region oxidation): Dominated by the P450 1B subfamily, this pathway leads to the formation of K-region metabolites such as the trans-4,5-dihydrodiol and 4,5-oxide.

-

Pathway II (Quinone formation): This pathway results in the formation of polynuclear quinones, including 4,5-, 1,6-, 3,6-, and 6,12-quinones.

-

Pathway III (Phenol and diphenol formation): Preferentially catalyzed by the P450 1A subfamily, this pathway produces mono- and diphenols, such as 1- and 3-phenols and their derivatives.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in environmental matrices, adapted from established protocols for PAHs.

Analysis of this compound in Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1 Sample Preparation (QuEChERS)

-

Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Hydration: Weigh 5 g of the sieved soil into a 50 mL centrifuge tube. Add 5 mL of deionized water and shake to hydrate the soil.

-

Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

-

Salting Out: Add the contents of a QuEChERS salt packet (containing magnesium sulfate and sodium chloride) to the tube. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 3500 rpm for 10 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Shake for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube at 8000 rpm for 5 minutes.

-

Internal Standard Addition: Transfer the cleaned extract to a GC vial and add an appropriate internal standard (e.g., deuterated PAHs).

5.1.2 Instrumental Analysis (GC-MS)

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Injector: Splitless mode at 280°C.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode.

-

Quantification: Use the characteristic ions for this compound for quantification and confirmation.

Analysis of this compound in Water

This protocol involves solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

5.2.1 Sample Preparation (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane:hexane 1:1 v/v).

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to acetonitrile for HPLC analysis.

5.2.2 Instrumental Analysis (HPLC-FLD)

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Set to the optimal excitation and emission wavelengths for this compound.

-

Quantification: Use an external standard calibration curve.

Conclusion

This compound is a persistent polycyclic aromatic hydrocarbon with a high potential for sorption to soil and sediment and for bioaccumulation. Its low water solubility and volatility limit its mobility in the dissolved and gaseous phases. While its biotransformation pathways have been investigated, leading to the formation of various metabolites, its degradation in the environment is expected to be slow. This guide has summarized the current knowledge on the environmental fate and transport of this compound and provided detailed analytical protocols to facilitate further research. Key data gaps remain, particularly concerning experimentally determined soil sorption coefficients, bioaccumulation factors, and environmental degradation rates. Future research should focus on filling these gaps to enable a more comprehensive risk assessment of this compound in the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic degradation of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 7. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Dibenzo(c,mno)chrysene

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) for the sensitive and selective analysis of Dibenzo(c,mno)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. The described protocol outlines the complete workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable method for the quantification of this compound in various matrices.

Introduction

This compound is a high molecular weight polycyclic aromatic hydrocarbon that has been identified as an environmental pollutant.[1][2] Due to its potential carcinogenicity, its accurate detection and quantification in environmental and biological samples are of paramount importance. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4][5] This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the separation of this compound from other PAHs.

Experimental

Instrumentation and Consumables

-

HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and fluorescence detector.

-

Column: Zorbax Eclipse PAH C18, 4.6 x 50 mm, 1.8 µm particle size, or equivalent polymeric C18 stationary phase designed for PAH analysis.[4]

-

Vials: 2 mL amber glass vials with PTFE septa.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

-

Standards: this compound analytical standard.

Chromatographic Conditions

A gradient elution program was developed to achieve optimal separation of this compound from other potentially interfering PAHs.

| Parameter | Value |

| Column | Zorbax Eclipse PAH C18 (4.6 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 18°C |

| Injection Volume | 10 µL |

| Fluorescence Detection | Excitation: 290 nm, Emission: 410 nm (Wavelengths may need optimization based on the specific PAH profile) |

Table 1: HPLC-FLD Parameters

Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 60 | 40 |

| 2.0 | 60 | 40 |

| 15.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Storage: Store all standard solutions in amber glass vials at 4°C and protected from light.

Sample Preparation (Solid-Phase Extraction - SPE)

For the extraction of this compound from environmental samples like soil or sediment, a Solid-Phase Extraction (SPE) protocol is recommended.[6]

-

Sample Extraction:

-

Weigh 5 g of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

-

-

SPE Cleanup:

-

Condition a silica-based SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it.

-

Load the combined extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of hexane to remove aliphatic interferences.

-

Elute the PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

-

Solvent Exchange and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Results and Discussion

The developed HPLC-FLD method provides excellent separation and quantification of this compound. The use of a dedicated PAH column with a polymeric C18 stationary phase ensures good resolution from other isomers and related PAHs. The fluorescence detector offers high sensitivity and selectivity, which is crucial for trace-level analysis in complex matrices.

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Expected Value |

| Retention Time (RT) | ~ 18 - 22 min |

| Resolution (Rs) with Chrysene | > 1.5 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| **Linearity (R²) ** | > 0.999 |

| Recovery (from spiked samples) | 85 - 110% |

| Precision (%RSD, n=6) | < 5% |

Table 3: Method Performance Characteristics

Experimental Workflow Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC-FLD method described in this application note is a reliable and sensitive approach for the separation and quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis can be readily implemented in analytical laboratories for routine monitoring of this important environmental contaminant. The method's performance characteristics demonstrate its suitability for trace-level analysis in complex sample matrices.

References

- 1. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

Application Note: Analysis of Dibenzo(c,mno)chrysene using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzo(c,mno)chrysene, also known as Dibenzo[def,mno]chrysene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are byproducts of incomplete combustion of fuels and are recognized as environmental pollutants, with some members exhibiting carcinogenic and mutagenic properties.[1] Due to their potential health risks, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocols

A successful analysis of this compound relies on meticulous sample preparation to isolate the analyte from the sample matrix, followed by optimized GC-MS analysis for separation and detection.

Sample Preparation: Solid Phase Extraction (SPE) Protocol

This protocol is a general guideline for extracting PAHs from a liquid matrix, such as water. Modifications may be necessary for solid or complex matrices like soil or food.

a) Materials:

-

Reversed-phase SPE cartridges (e.g., C18)

-

Dichloromethane (DCM)

-

Methanol

-

Ethyl acetate

-

High-purity water

-

Nitrogen gas for evaporation

-

Internal standards (e.g., Chrysene-d12, Benzo[a]pyrene-d12)

b) Procedure:

-

Cartridge Conditioning: Activate and rinse the SPE cartridge with 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of high-purity water.[2]

-

Sample Loading: Spike a 1000 mL water sample with deuterated internal standards (e.g., 100 ng/mL of Benzo[a]pyrene-d12).[2] Load the sample onto the conditioned SPE cartridge.

-

Sorbent Drying: After loading, dry the sorbent bed completely to remove excess water.[2]

-

Analyte Elution: Elute the trapped PAHs from the cartridge using 5 mL of dichloromethane.[2]

-

Concentration: Evaporate the collected eluent to near dryness under a gentle stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried extract with 500 µL of ethyl acetate. Add a syringe standard, such as Chrysene-d12, at a known concentration (e.g., 100 ng/mL) prior to analysis.[2]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of high molecular weight PAHs. Specialized PAH-specific columns are recommended for resolving critical isomers.[3][4]

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent[5][6] |

| Mass Spectrometer | Agilent 5977C GC/MSD or equivalent[5] |

| Column | Agilent J&W Select PAH (30 m x 0.25 mm, 0.15 µm) or Rxi®-PAH (40 m x 0.18 mm, 0.07 µm)[4][7] |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.4 - 2.0 mL/min[4][7] |

| Inlet | Splitless mode[1][4] |

| Inlet Temperature | 275 - 320 °C[4][7] |

| Oven Program | 80 °C (hold 1 min), ramp at 11.5 °C/min to 350 °C (hold 6 min) - Note: Program must be optimized for specific column and analyte suite.[4] |

| MSD Transfer Line | 320 °C[6][7] |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 300 - 340 °C[4][7] |

| Ionization Energy | 70 eV[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity[5][6] |

Data Presentation

Quantitative analysis of this compound is performed by monitoring its characteristic ions. The table below summarizes key quantitative data for this compound and other relevant high molecular weight PAHs.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Typical LOQ (µg/kg) |

| Benzo[b]fluoranthene | ~15.1 | 252 | 253, 126 | 0.4 - 1.2 |

| Benzo[k]fluoranthene | ~15.2 | 252 | 253, 126 | 0.4 - 1.2 |

| Benzo[a]pyrene | ~15.7 | 252 | 253, 126 | 0.4 - 1.2 |

| Indeno[1,2,3-cd]pyrene | ~17.8 | 276 | 138 | 0.4 - 1.2 |

| Dibenz[a,h]anthracene | ~17.8 | 278 | 139 | 0.4 - 1.2 |

| Benzo[ghi]perylene | ~18.5 | 276 | 138 | 0.4 - 1.2 |

| Dibenzo[def,mno]chrysene | ~22.0 | 276 | 137 | Comparable to other MW 276 PAHs |

| Dibenzo[a,e]pyrene | ~27.2 | 302 | 303, 150 | Varies by method |

Note: Retention times are approximate and will vary based on the specific GC column and oven program used. LOQ values are representative and depend on the sample matrix and instrument sensitivity.[2][8] The molecular weight of Dibenzo[def,mno]chrysene is 276, making m/z 276 the primary ion for monitoring.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol for this compound analysis.

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The described protocol, combining solid-phase extraction for sample cleanup and gas chromatography-mass spectrometry for analysis, provides a sensitive and reliable method for the quantification of this compound. The use of high-resolution capillary columns designed for PAH analysis is critical for separating isomers, while MS detection in SIM or MRM mode ensures high selectivity and low detection limits.[3][6] This methodology is suitable for researchers and scientists monitoring PAHs in environmental samples or for professionals in drug development assessing potential contaminants.

References

- 1. shimadzu.com [shimadzu.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. gcms.cz [gcms.cz]

- 5. hpst.cz [hpst.cz]

- 6. agilent.com [agilent.com]

- 7. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Dibenzo(c,mno)chrysene from Soil and Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Accurate quantification of this compound in complex matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and understanding its metabolic fate. This document provides detailed application notes and protocols for the extraction of this compound from soil and sediment samples, followed by cleanup and analysis. The described methods are based on established techniques for PAH extraction, including Soxhlet, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE), coupled with Solid-Phase Extraction (SPE) for cleanup and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from soil and sediment samples is depicted below.

Quantitative Data Summary

The efficiency of different extraction methods for high molecular weight PAHs, including those structurally similar to this compound, is summarized in the table below. The efficiency of Soxhlet extraction is known to increase with the molecular weight of the PAH, reaching a range of 84–100% for PAHs with more than four rings[1]. Pressurized Liquid Extraction (PLE) has been reported to yield recoveries that are comparable to or even higher than Soxhlet extraction for high molecular weight PAHs[2]. Microwave-Assisted Extraction (MAE) also provides comparable results to Soxhlet extraction[1].

| Extraction Method | Matrix | Solvent System | Average Recovery (%) for High MW PAHs (>4 rings) | Reference |

| Soxhlet Extraction | Soil | Hexane:Acetone (1:1) | 84 - 100 | [1] |

| Sediment | Dichloromethane:Hexane (1:1) | >80 | [3] | |

| Pressurized Liquid Extraction (PLE) | Soil & Sediment | Dichloromethane | Comparable or higher than Soxhlet | [2] |

| Agrarian Soil | Not Specified | Higher than MAE and Soxhlet | [4] | |

| Microwave-Assisted Extraction (MAE) | Sediment | Hexane:Acetone (1:1) | >80 | [3] |

| Soil | Not Specified | Comparable to Soxhlet | [4] |

Note: Data presented is for high molecular weight PAHs and serves as a proxy for this compound due to the limited availability of specific recovery data for this compound across all methods.

Experimental Protocols

Sample Preparation

-

Homogenization : Air-dry the soil or sediment sample to a constant weight. Remove any large debris, such as rocks and plant matter. Grind the sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

-

Moisture Content : Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. This is necessary for reporting final concentrations on a dry weight basis.

-

Internal Standard Spiking : To a known amount of the homogenized sample (typically 10-20 g), add a known concentration of a suitable internal standard, such as a deuterated PAH (e.g., chrysene-d12 or perylene-d12). This will be used to correct for matrix effects and variations in extraction efficiency.

Extraction Methodologies

Soxhlet extraction is a classical and widely used technique for the extraction of semivolatile organic compounds from solid matrices.[1][2]

-

Apparatus Setup : Place the prepared soil/sediment sample (10-20 g) into a cellulose extraction thimble.

-

Solvent Addition : Add 250-300 mL of a suitable solvent mixture, such as hexane:acetone (1:1 v/v) or dichloromethane:hexane (1:1 v/v), to a round-bottom flask.[5]

-

Extraction : Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration : After extraction, allow the extract to cool. Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[1][4]

-

Cell Preparation : Mix the soil/sediment sample (10-20 g) with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

-

Extraction Parameters : Set the extraction parameters. Typical conditions for PAHs are:

-

Solvent : Dichloromethane or acetone:hexane (1:1 v/v)

-

Temperature : 100-120°C

-

Pressure : 1500-2000 psi

-

Static Time : 5-10 minutes per cycle

-

Cycles : 2-3 cycles

-

-

Extraction : Perform the extraction according to the instrument's operating procedure.

-

Collection and Concentration : The extract is automatically collected in a vial. Concentrate the extract to 1-2 mL using a gentle stream of nitrogen.

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[1][3]

-

Vessel Preparation : Place the soil/sediment sample (5-10 g) into a microwave extraction vessel.

-

Solvent Addition : Add 20-30 mL of an appropriate solvent mixture, such as hexane:acetone (1:1 v/v), to the vessel.

-

Extraction Parameters : Set the microwave parameters. Typical conditions for PAHs are:

-

Temperature : 100-115°C

-

Ramp Time : 10-15 minutes

-

Hold Time : 15-20 minutes

-

-

Extraction : Perform the microwave extraction.

-

Filtration and Concentration : After cooling, filter the extract to remove solid particles. Concentrate the filtrate to 1-2 mL.

Extract Cleanup: Solid-Phase Extraction (SPE)

A cleanup step is essential to remove interfering compounds from the crude extract before instrumental analysis. SPE is a common and effective technique for this purpose.

-

Cartridge Conditioning : Condition a silica gel or Florisil SPE cartridge (e.g., 1 g) by passing a few milliliters of hexane through it.

-

Sample Loading : Load the concentrated extract (dissolved in a small amount of hexane) onto the SPE cartridge.

-

Elution of Interferences : Wash the cartridge with a non-polar solvent like hexane to elute aliphatic hydrocarbons and other non-polar interferences.

-

Analyte Elution : Elute the PAHs, including this compound, with a more polar solvent or solvent mixture, such as a hexane:dichloromethane (1:1 v/v) mixture.

-

Final Concentration : Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and quantification of PAHs due to its high resolution and sensitivity.

-

GC Conditions :

-

Column : A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature : 280-300°C.

-

Oven Temperature Program : Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 300-320°C at a rate of 5-10°C/min, and hold for a sufficient time to elute all high molecular weight PAHs.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 276, 138) should be monitored.

-

-

Quantification : Create a calibration curve using certified PAH standards, including this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

References

Application Notes and Protocols for Dibenzo(c,mno)chrysene as a Reference Standard in Environmental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, also known as anthanthrene, is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its potential toxicity and widespread presence as a product of incomplete combustion of organic materials. Accurate quantification of this compound in various environmental matrices is crucial for risk assessment and regulatory compliance. The use of a certified reference material (CRM) is fundamental to ensuring the quality and comparability of analytical data. This document provides detailed application notes and protocols for the use of this compound as a reference standard in environmental analysis.

A commercially available certified reference material for this compound (Anthanthrene) is available from suppliers such as Sigma-Aldrich (CAS Number: 191-26-4). The availability of a CRM is a prerequisite for the development of validated analytical methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods, including extraction and chromatographic separation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₂ | |

| Molecular Weight | 276.33 g/mol | |

| CAS Number | 191-26-4 | |

| Appearance | Golden-yellow, odorless solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Very low | |

| Log Kₒw | 6.7 |

Application as a Reference Standard

This compound serves as a crucial reference standard for the following applications in environmental analysis:

-

Method Validation: To validate analytical methods for the quantification of this compound in environmental samples such as soil, water, and air.

-

Instrument Calibration: To prepare calibration standards for chromatographic instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

-

Quality Control: As a component in quality control samples to monitor the performance of analytical procedures.

-

Inter-laboratory Studies: Its inclusion in proficiency testing schemes allows for the comparison of results between different laboratories, ensuring data consistency and accuracy.

Experimental Protocols

The following protocols are generalized and should be adapted and validated for specific matrices and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for instrument calibration.

Materials:

-

This compound Certified Reference Material (e.g., Anthanthrene BCR® from Sigma-Aldrich)

-

High-purity solvent (e.g., acetonitrile, toluene, or cyclohexane)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Amber glass vials for storage

Procedure:

-

Stock Standard Preparation (e.g., 100 µg/mL):

-

Accurately weigh a suitable amount of the this compound CRM.

-

Quantitatively transfer the weighed standard to a volumetric flask.

-

Dissolve the standard in a small amount of the chosen solvent.

-

Bring the flask to volume with the solvent and mix thoroughly.

-

-

Working Standard Preparation:

-

Perform serial dilutions of the stock standard solution using volumetric flasks to prepare a series of working standards at different concentration levels (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

-

Storage:

-

Store all standard solutions in amber glass vials at a low temperature (e.g., -18°C) to prevent photodegradation and solvent evaporation. Stability studies for PAHs suggest that solutions are stable for several months under these conditions.

-

Protocol 2: Analysis of this compound in Soil by GC-MS

Objective: To extract and quantify this compound in soil samples.

Materials:

-

Soil sample

-

Anhydrous sodium sulfate

-

Extraction solvent (e.g

Application Notes and Protocols for the Synthesis of Dibenzo(c,mno)chrysene Metabolites for Toxicological Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Dibenzo(c,mno)chrysene metabolites, crucial for advancing toxicological research on this environmental pollutant. This compound, also known as naphtho[1,2-a]pyrene (N[1,2-a]P), is a polycyclic aromatic hydrocarbon (PAH) that requires metabolic activation to exert its genotoxic effects.[1][2][3] Understanding the biological activity of its metabolites is paramount for risk assessment.

The following sections detail the synthetic routes to key metabolites, including dihydrodiols and phenolic derivatives, which have been identified as products of in vitro metabolism.[1][4][5] These compounds are essential for a range of toxicological assays, including mutagenicity and cell transformation studies, to elucidate the mechanisms of carcinogenesis.[1][6]

Data Presentation: Synthesis and Toxicological Data Summary

The synthesis of this compound and its metabolites often involves multi-step processes with varying yields. The toxicological potency of these compounds also varies significantly. The following tables summarize key quantitative data from published studies to facilitate comparison.

Table 1: Summary of Synthesis Yields for this compound and its Metabolites

| Compound | Starting Material | Key Reagents/Steps | Yield (%) | Reference |

| This compound (N[1,2-a]P) | 1-(2-Formylphenyl)pyrene | (Methoxymethyl)triphenylphosphonium chloride, PhLi, CH3SO3H | Not explicitly stated in abstract | [6] |

| N[1,2-a]P trans-4,5-dihydrodiol & trans-7,8-dihydrodiol | N[1,2-a]P | 1. OsO4, 2. Pyridinium chlorochromate, 3. NaBH4 | Not explicitly stated in abstract | [4] |

| 1-Hydroxy-N[1,2-a]P & 3-Hydroxy-N[1,2-a]P | Not specified in abstract | Photochemical approach | Not explicitly stated in abstract | [4] |

| anti-N[1,2-a]PDE-dGuo/dAdo Adducts | anti-N[1,2-a]PDE, dGuo/dAdo-5'-monophosphate | Incubation at 37 °C | Not explicitly stated in abstract | [6] |

Table 2: Summary of Toxicological Data for this compound Metabolites

| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |

| N[1,2-a]P | Morphological Cell Transformation | C3H10T1/2C18 mouse embryo fibroblasts | Transformation | Comparable to Benzo[a]pyrene | [1] |

| N[1,2-a]P-9,10-dihydrodiol | Mutagenicity | S. typhimurium TA 100 | Revertants/nmol | Half as mutagenic as B[a]P-7,8-dihydrodiol at ≥4 nmol/plate | [1] |

| anti-N[1,2-a]PDE | DNA Adduct Formation | Calf thymus DNA | dG-adduct vs dA-adduct | 2.9-fold greater dG-adduct formation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and toxicological evaluation of this compound metabolites.

Protocol 1: Synthesis of this compound (N[1,2-a]P)

This protocol is based on the multi-step synthesis involving a Wittig reaction followed by acid-catalyzed cyclization.[6]

Materials:

-

1-(2-Formylphenyl)pyrene

-

(Methoxymethyl)triphenylphosphonium chloride

-

Phenylithium (PhLi)

-

Methanesulfonic acid (CH3SO3H)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-[2-(β-Methoxyethenyl)phenyl]pyrene:

-

In a nitrogen atmosphere, prepare a solution of (methoxymethyl)triphenylphosphonium chloride in an appropriate anhydrous solvent.

-

Add PhLi dropwise at a controlled temperature to form the ylide.

-

Add a solution of 1-(2-formylphenyl)pyrene to the ylide mixture and stir.

-

Quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Synthesis of Naphtho[1,2-a]pyrene (N[1,2-a]P):

-

In a nitrogen atmosphere, dissolve the purified 1-[2-(β-methoxyethenyl)phenyl]pyrene in anhydrous CH2Cl2.

-

Add CH3SO3H dropwise and stir the mixture at room temperature for 3 hours.[6]

-

Neutralize the reaction mixture and extract the product.

-

Wash the organic layer with water, dry over MgSO4, and evaporate the solvent.

-

Purify the crude N[1,2-a]P by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Protocol 2: Synthesis of K-Region trans-Dihydrodiols

This protocol describes the synthesis of N[1,2-a]P trans-4,5-dihydrodiol and trans-7,8-dihydrodiol.[4]

Materials:

-

N[1,2-a]P

-

Osmium tetroxide (OsO4)

-

Pyridine

-

Pyridinium chlorochromate (PCC)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (CH2Cl2)

-

Ethanol

Procedure:

-

Formation of cis-Dihydrodiols:

-

Treat N[1,2-a]P with OsO4 in pyridine to yield a mixture of cis-dihydrodiols.

-

-

Oxidation to Quinones:

-

Oxidize the mixture of cis-dihydrodiols with PCC in CH2Cl2 to form the corresponding quinones.

-

-

Reduction to trans-Dihydrodiols:

-

Reduce the quinones with NaBH4 in ethanol to afford the desired trans-dihydrodiols.

-

-

Purification:

-

Separate the resulting mixture of trans-dihydrodiols using high-performance liquid chromatography (HPLC).[7]

-

Protocol 3: In Vitro Metabolism of this compound

This protocol outlines the procedure for studying the metabolism of N[1,2-a]P using a rat liver S9 fraction.[1][4]

Materials:

-

This compound (N[1,2-a]P)

-

Male Sprague Dawley rat liver S9 fraction

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system for metabolite analysis

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing the rat liver S9 fraction, the NADPH regenerating system, and N[1,2-a]P in a phosphate buffer.

-

Incubate the mixture at 37°C for a specified time.

-

-

Extraction:

-

Stop the reaction and extract the metabolites from the incubation mixture using an appropriate organic solvent.

-

-

Analysis:

-

Analyze the extracted metabolites by HPLC, comparing the retention times with those of synthetic standards to identify the different dihydrodiol and phenolic metabolites.[4]

-

Protocol 4: Morphological Cell Transformation Assay

This assay evaluates the carcinogenic potential of this compound and its metabolites.[6]

Materials:

-

C3H10T1/2C18 mouse embryo fibroblasts

-

Cell culture medium (e.g., Eagle's Basal Medium with fetal bovine serum)

-

This compound or its metabolites dissolved in a suitable solvent (e.g., DMSO)

-

Methanol

-

Giemsa stain

Procedure:

-

Cell Seeding:

-

Seed the C3H10T1/2C18 cells in culture dishes.

-

-

Treatment:

-

After 24 hours, treat the cells with various concentrations of the test compound. Include positive and negative controls.

-

-

Culture and Observation:

-

Change the medium weekly.

-

At confluence, reduce the serum concentration in the medium.

-

After 6 weeks, fix the cells with methanol and stain with Giemsa.

-

-

Scoring:

-

Score the dishes for morphologically transformed foci according to established criteria.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and toxicology of this compound metabolites.

References

- 1. Synthesis, in vitro metabolism, cell transformation, mutagenicity, and DNA adduction of dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving extraction efficiency of Dibenzo(c,mno)chrysene from complex matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Dibenzo(c,mno)chrysene from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from complex matrices?

A1: this compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), presents several analytical challenges. Due to its hydrophobicity and low volatility, it strongly adsorbs to particulate matter and organic components within complex matrices like soil, sediment, and fatty tissues.[1] This strong adsorption can lead to low extraction recovery. Furthermore, co-extraction of matrix components such as lipids, pigments, and humic substances can interfere with subsequent chromatographic analysis, causing what is known as the matrix effect.[2][3]

Q2: Which extraction techniques are most suitable for this compound?

A2: Several techniques can be employed, with the choice depending on the matrix type and laboratory resources. The most common and effective methods include:

-

Solid-Phase Extraction (SPE): A versatile technique for liquid and dissolved solid samples, offering good analyte pre-concentration and cleanup.[4][5]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis, this method has been successfully adapted for PAHs in various food and environmental matrices.[6][7] It is particularly effective for solid and semi-solid samples.

-

Soxhlet Extraction: A classical and robust method, often considered the benchmark for solid matrices. It can achieve high extraction efficiency for high molecular weight PAHs.[1]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption compared to traditional methods.[1]

Q3: How can I minimize the matrix effect in my analysis?

A3: The matrix effect, which can either suppress or enhance the analyte signal during analysis, is a significant challenge.[3] To mitigate this, several strategies can be employed:

-

Effective Cleanup: Incorporate a thorough cleanup step after extraction to remove interfering co-extractives. Techniques like Solid-Phase Extraction (SPE) with specific sorbents (e.g., Florisil, silica gel) or Size-Exclusion Chromatography (SEC) can be very effective.[8][9]

-

Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[10]

-

Use of Isotope-Labeled Internal Standards: Incorporating a deuterated or 13C-labeled analogue of this compound into the sample before extraction can help to correct for both extraction losses and matrix effects.